molecular formula C10H15NO2 B2626722 N-[(2,5-dimethylfuran-3-yl)methyl]propanamide CAS No. 1705681-98-6

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide

Cat. No.: B2626722
CAS No.: 1705681-98-6
M. Wt: 181.235
InChI Key: PIJBWWMGHFRXSN-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is an organic compound characterized by the presence of a furan ring substituted with methyl groups at positions 2 and 5, and a propanamide group attached to the furan ring via a methylene bridge

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of selective catalysts for the aldol condensation and hydrogenation-cyclization reactions, as well as efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions typically employ catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various functionalized furan and tetrahydrofuran derivatives, which can be further utilized in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is unique due to its specific structural combination of a furan ring and a propanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-10(12)11-6-9-5-7(2)13-8(9)3/h5H,4,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJBWWMGHFRXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(OC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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